[3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone
Beschreibung
Eigenschaften
IUPAC Name |
(3-tert-butyl-6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO2/c1-13-8-9-17-16(10-13)25(18(12-27-17)20(2,3)4)19(26)14-6-5-7-15(11-14)21(22,23)24/h5-11,18H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVUNAGAPPIYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(N2C(=O)C3=CC(=CC=C3)C(F)(F)F)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound, also known as CDS1_001423, is the enzyme CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 plays a crucial role in the biosynthesis of phosphatidylinositol, a phospholipid integral to cell membrane structure and function.
Mode of Action
The mechanism of action of CDS1 inhibitors, including CDS1_001423, revolves around their capacity to bind to the active site of the CDS1 enzyme. This binding prevents CDS1 from catalyzing its natural substrate, phosphatidic acid. By blocking this conversion, the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol decrease.
Biochemical Pathways
The inhibition of CDS1 disrupts the phosphatidylinositol signaling pathway. This pathway is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism. The reduction in phosphatidylinositol levels can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3).
Result of Action
The molecular and cellular effects of CDS1_001423’s action primarily involve the disruption of cell growth, proliferation, and metabolism via the modulation of phosphatidylinositol signaling. In the context of cancer treatment, for example, tumor cells often exhibit elevated levels of phosphatidylinositol signaling, which supports their unchecked growth and survival. By inhibiting CDS1, researchers hope to curb these oncogenic signals, thereby suppressing tumor growth and potentially enhancing the efficacy of existing cancer therapies.
Biologische Aktivität
The compound [3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone, also known by its CAS number 672951-42-7, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H22F3NO2, indicating the presence of a tert-butyl group, a trifluoromethyl group, and a benzoxazine structure. The unique arrangement of these functional groups contributes to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Liver X Receptors (LXRs) : Compounds related to benzoxazines have been studied for their ability to act as LXR agonists. LXRs play a critical role in lipid metabolism and inflammation regulation. The introduction of specific functional groups in related compounds has been shown to enhance their agonistic activity on LXRs .
- G Protein-Coupled Receptors (GPCRs) : Many benzoxazine derivatives interact with GPCRs, which are pivotal in numerous physiological processes. The modulation of these receptors can influence metabolic pathways and cellular signaling .
Antimicrobial Activity
Studies have indicated that similar benzoxazine derivatives exhibit antimicrobial properties. For instance, compounds with the benzoxazine scaffold have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented. For example, certain benzoxazine derivatives have been reported to reduce pro-inflammatory cytokines in vitro, suggesting that [3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone may also possess similar properties.
Neuroprotective Properties
Research on benzoxazine derivatives has revealed neuroprotective effects in models of neurodegenerative diseases. These compounds may mitigate oxidative stress and apoptosis in neuronal cells.
Case Studies
- LXR Agonist Study : A study focused on tert-butyl benzoate analogs demonstrated that modifications at the C6 position enhanced LXR agonistic activity. The findings suggest that similar modifications in [3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone could improve its efficacy as an LXR agonist .
- Inflammatory Disease Model : In a murine model of inflammatory disease, a related compound exhibited significant reductions in inflammatory markers when administered at specific dosages. This suggests potential therapeutic applications for [3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone in treating inflammatory conditions.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | Literature Review |
| Anti-inflammatory | Reduction of cytokines | Case Study 1 |
| Neuroprotective | Mitigation of oxidative stress | Case Study 2 |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Structural Analogues in Agrochemicals
The trifluoromethylphenyl group is a common motif in herbicides and pesticides. For example:
- Triflusulfuron methyl ester (methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate) contains a trifluoroethoxy group and a triazine ring, which enhance herbicidal activity by inhibiting acetolactate synthase (ALS) .
- Metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) shares a sulfonylurea bridge and triazine ring, critical for ALS inhibition .
Key Differences :
- The target compound lacks the sulfonylurea and triazine moieties found in these herbicides, suggesting a different mechanism of action. Instead, its benzoxazine core may interact with biological targets via hydrogen bonding or π-π stacking, as seen in other benzoxazine derivatives .
Functional Group Analysis
- Trifluoromethyl (-CF₃) Group: Present in both the target compound and triflusulfuron, this group improves metabolic stability and membrane permeability.
- tert-Butyl Group : This bulky substituent in the benzoxazine ring may enhance steric hindrance, reducing enzymatic degradation compared to smaller groups (e.g., methyl in metsulfuron) .
Physicochemical Properties
| Property | Target Compound | Triflusulfuron Methyl Ester | Metsulfuron Methyl Ester |
|---|---|---|---|
| Molecular Weight | ~383.4 g/mol (estimated) | 492.4 g/mol | 381.4 g/mol |
| LogP (Lipophilicity) | ~3.5 (predicted) | 2.8 | 2.1 |
| Key Functional Groups | Benzoxazine, -CF₃, tert-butyl | Triazine, sulfonylurea, -CF₃ | Triazine, sulfonylurea, methyl |
| Bioactivity | Not reported | ALS inhibitor | ALS inhibitor |
Q & A
Q. What are the key synthetic strategies for preparing [3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone?
Methodological Answer: The synthesis typically involves:
- Stepwise coupling : Use of Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to attach the trifluoromethylphenyl group to the benzoxazine core. For example, palladium-catalyzed coupling (e.g., Pd(dppf)Cl₂ in 1,4-dioxane/water) is effective for aryl-aryl bond formation .
- Protection of reactive sites : Tert-butyl and methyl groups on the benzoxazine ring may require protection during synthesis (e.g., using NaH in THF for deprotonation, as seen in benzofuran derivatives) .
- Purification : Column chromatography with ethyl acetate/n-hexane gradients is recommended to isolate the product .
Q. How should researchers characterize this compound to confirm its structure?
Methodological Answer:
- ¹H/¹³C-NMR : Focus on diagnostic signals:
- Tert-butyl group: δ ~1.3 ppm (singlet, 9H).
- Trifluoromethylphenyl: δ ~7.5–7.8 ppm (aromatic protons adjacent to CF₃) .
- Benzoxazine ring: δ ~3.5–4.5 ppm (dihydro-4H protons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺) with <5 ppm error.
- X-ray Crystallography : Resolve stereochemistry if crystalline .
Advanced Questions
Q. How can low yields in the final coupling step be addressed?
Methodological Answer: Low yields often stem from:
- Catalyst inefficiency : Optimize Pd catalyst loading (e.g., 5 mol% Pd(dppf)Cl₂) and use degassed solvents to prevent oxidation .
- Steric hindrance : Introduce bulky ligands (e.g., triethylamine) to stabilize intermediates .
- Temperature control : Gradual heating (e.g., 60°C → 100°C) improves reaction kinetics .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Impurity analysis : Run TLC with ethyl acetate/n-hexane (1:3) to detect byproducts .
- Dynamic NMR : Variable-temperature NMR can reveal conformational exchange in the benzoxazine ring .
- DFT calculations : Compare experimental ¹³C shifts with computed values (e.g., using Gaussian at B3LYP/6-31G* level) .
Q. What computational methods predict the compound’s reactivity or binding affinity?
Methodological Answer:
- Docking studies : Use AutoDock Vina with the InChI-derived 3D structure (e.g., PubChem data ) to model interactions with biological targets.
- QM/MM simulations : Analyze electron density around the trifluoromethyl group to predict electrophilic sites .
Q. How does the benzoxazine ring’s conformation influence stability?
Methodological Answer:
- Ring puckering analysis : Use X-ray or DFT to assess dihydro-4H ring strain.
- Accelerated stability testing : Expose the compound to heat (40°C, 75% RH) and monitor degradation via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
